Zinc bisulfite
Description
Zinc bisulfite (chemical formula: Zn(HSO₃)₂) is a chemical compound formed by the reaction of zinc with bisulfite ions (HSO₃⁻). It is synthesized through the reaction of zinc powder with sulfur dioxide (SO₂) in aqueous media under controlled conditions (40–45°C, pH 3–3.5) . This compound is used in industrial processes, such as the preparation of sodium formaldehyde sulfoxylate, a reducing agent in textile and polymer industries .
In biological contexts, this compound derivatives have been studied for their interactions with metalloenzymes. For example, bisulfite binds to the zinc ion in carbonic anhydrase II (CA II), replacing the zinc-bound water molecule and forming a coordination complex . This interaction highlights its role as a competitive inhibitor in enzymatic mechanisms.
Properties
CAS No. |
15457-98-4 |
|---|---|
Molecular Formula |
Zn(HSO3)2 H2O6S2Zn |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
zinc;hydrogen sulfite |
InChI |
InChI=1S/2H2O3S.Zn/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+2/p-2 |
InChI Key |
ZTUVUXVSZXNSCL-UHFFFAOYSA-L |
Canonical SMILES |
OS(=O)[O-].OS(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc bisulfite can be synthesized by reacting zinc oxide or zinc hydroxide with sulfur dioxide in an aqueous medium. The reaction typically proceeds as follows: [ \text{ZnO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Zn(HSO}_3\text{)}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by passing sulfur dioxide gas through a suspension of zinc oxide in water. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of this compound.
Types of Reactions:
Oxidation: this compound acts as a reducing agent and can be oxidized to zinc sulfate.
Reduction: It can reduce various oxidizing agents, including chlorine and bromine.
Substitution: this compound can undergo substitution reactions with other sulfite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reaction Conditions: Typically carried out in aqueous solutions at room temperature.
Major Products Formed:
Oxidation: Zinc sulfate (ZnSO₄)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Scientific Research Applications
Zinc bisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of DNA methylation through bisulfite sequencing.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in water treatment processes and as a preservative in the food industry.
Mechanism of Action
The mechanism of action of zinc bisulfite involves its ability to donate electrons, thereby reducing other compounds. This property makes it an effective reducing agent. In biological systems, this compound can interact with nucleic acids and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Zinc bisulfite shares functional and structural similarities with other zinc-coordinating compounds, particularly in biological systems. Below is a detailed comparison:
Table 1: Comparison of this compound with Other Zinc-Binding Compounds
Key Research Findings
Binding Affinity and Inhibition :
- This compound exhibits stronger inhibition of CA II compared to azide or bromide due to its oxygen-mediated binding, which closely mimics the catalytic water molecule .
- Formate, despite lacking a hydroxyl group, binds similarly to bisulfite but with reduced inhibitory potency .
Coordination Chemistry :
- Bisulfite forms a stable pentacoordinated complex with zinc in CA II at neutral pH, whereas sulfide and nitrate induce trigonal bipyramidal geometries under acidic conditions .
Industrial Applications :
- Unlike sodium bisulfite (NaHSO₃), which is widely used in bisulfite sequencing for DNA methylation analysis , this compound is primarily employed in synthetic chemistry for reducing-agent production .
Analytical Chemistry :
- This compound derivatives, such as menadione sodium bisulfite (vitamin K3), are quantified via HPLC with post-column zinc reducers, showcasing its redox reactivity .
Challenges and Unique Properties
- Environmental Stability : this compound is less stable than sodium bisulfite in aqueous solutions, requiring precise pH control during synthesis .
Q & A
How can response surface methodology (RSM) optimize experimental parameters for zinc bisulfite-mediated starch extraction?
Basic Research Question
RSM is a statistical approach to model interactions between critical variables (e.g., bisulfite concentration, steeping duration) and maximize starch yield. Central composite design (CCD) within RSM allows researchers to systematically vary parameters and generate predictive models . For example, in oil palm trunk biomass processing, this compound strength, mixing ratio, and reaction time were optimized via ANOVA to validate model significance (e.g., p-values <0.05 indicate parameter relevance) . Key steps include:
- Defining independent variables (e.g., bisulfite concentration: 0.1–1.5 M).
- Using Design-Expert or similar software to design experiments.
- Validating models with diagnostic metrics like R² and adjusted R².
What are the critical experimental parameters influencing bisulfite conversion efficiency in DNA methylation studies?
Basic Research Question
Bisulfite treatment efficiency depends on incubation time, temperature, and DNA degradation rates. At 55°C (4–18 hours) or 95°C (1 hour), cytosine deamination reaches >95% efficiency, but DNA degradation exceeds 84% . Methodological considerations include:
- Validating conversion rates using non-CG cytosines as internal controls (e.g., QUMA software ensures ≥95% conversion) .
- Primer design to avoid biased amplification (e.g., using ZYMO’s Bisulfite Primer Seeker for CG-rich regions) .
How can researchers resolve discrepancies in differentially methylated region (DMR) detection across bisulfite sequencing pipelines?
Advanced Research Question
Discrepancies arise from algorithmic differences in DMR detection (e.g., sliding windows vs. regional smoothing). Strategies include:
- Using BiSeq for spatial dependence modeling to reduce false positives .
- Cross-validating results with metilene or methylKit, which apply distinct statistical frameworks (e.g., beta-binomial regression) .
- Applying consistent false discovery rate (FDR) thresholds (e.g., q <0.05) .
What enzymatic alternatives to bisulfite sequencing exist for low-input DNA methylation analysis?
Advanced Research Question
Enzymatic methyl sequencing (EM-seq) enables methylation profiling with as little as 100 pg DNA, avoiding bisulfite-induced degradation. Key advantages:
- Compatibility with cfDNA and FFPE samples .
- Direct integration into bisulfite pipelines (e.g., Bismark) for 5mC/5hmC discrimination .
- Validation via oxidative bisulfite sequencing (oxBS-Seq) for hydroxymethylation resolution .
How to design bisulfite-specific primers for unbiased amplification in methylation studies?
Basic Research Question
Primer design must account for bisulfite-induced sequence changes (C→T conversion). Best practices:
- Use tools like Bisulfite Primer Seeker to avoid primer binding to converted sequences .
- Validate primers with in silico tools (e.g., CyMATE for methylation-aware sequence alignment) .
- Ensure amplicons span <300 bp to mitigate PCR bias .
How can multi-omics data integration enhance bisulfite sequencing analysis in epigenetic studies?
Advanced Research Question
Advanced workflows combine methylation data with gene expression or chromatin states:
- BAT toolkit integrates RNA-seq and ChIP-seq data via UCSC Genome Browser tracks .
- methylKit annotates DMRs with gene promoters or enhancers using GENCODE databases .
- Cross-referencing with ENCODE histone modification data identifies regulatory regions .
What statistical methods improve sensitivity in detecting differential methylation at single-base resolution?
Advanced Research Question
Beta regression and permutation-based approaches reduce noise:
- methylKit employs logistic regression to model methylation proportions .
- BiSeq uses region-wise p-value aggregation to enhance power in sparse data .
- Simulated datasets validate method robustness (e.g., ROC curves for sensitivity/specificity trade-offs) .
How to perform quality control (QC) in whole-genome bisulfite sequencing (WGBS)?
Basic Research Question
QC metrics ensure data reproducibility:
- Pre-alignment: FastQC checks for sequencing adapters/base quality .
- Post-alignment: Bismark generates methylation extraction reports (e.g., ≥20x coverage per CpG) .
- BSeQC evaluates positional biases and conversion efficiency .
What emerging technologies complement or replace bisulfite sequencing for 5mC/5hmC discrimination?
Advanced Research Question
Tet-assisted bisulfite sequencing (TAPS) and ACE-seq enable 5hmC-specific profiling:
- TAPS uses glycosylase to retain 5hmC during bisulfite conversion .
- ACE-seq combines oxidative and bisulfite treatment for single-base 5hmC maps .
- Comparative analysis with WGBS validates concordance (e.g., Pearson’s r >0.85) .
How to ensure reproducibility in bisulfite sequencing experiments across laboratories?
Basic Research Question
Standardized protocols mitigate variability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
